4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-3-1-4(7(10)11)6(15)5(2-3)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDIMFZPLHPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Fluorinated Anilines
A closely related compound, 4-Bromo-2,6-difluoroaniline , is synthesized by bromination of 2,6-difluoroaniline using bromine in acidic aqueous media, followed by neutralization and extraction. This method can be adapted for the target compound's bromination step.
| Step | Reagents & Conditions | Time | Yield |
|---|---|---|---|
| Bromination | Bromine (1.2 mL) in acetic acid/water at 20°C | 15 minutes | 92% |
| Work-up | Neutralization with sodium carbonate, extraction with dichloromethane, drying over MgSO4 | - | - |
This mild bromination selectively introduces bromine at the para position to the amino group without affecting fluorinated substituents.
Introduction of Difluoromethyl and Trifluoromethyl Groups
The trifluoromethyl group is often introduced via trifluoromethylation reagents or starting materials such as trifluoromethyl-substituted benzene derivatives. Difluoromethyl groups can be introduced through difluoromethylation reagents or by modification of trifluoromethyl groups.
A patent describing the preparation of 2,6-dichloro-4-trifluoromethyl-aniline outlines a two-step process involving halogenation and ammoniation, using 3,4-dichlorobenzotrifluoride as starting material. Although this compound differs in halogen substitution, the methodology highlights:
- Use of halogenated trifluoromethylated benzene derivatives as precursors.
- Ammoniation under controlled temperature (173°C) and pressure (12 MPa) without catalyst.
- Recovery and recycling of ammonia to improve environmental impact and cost-efficiency.
This approach can be adapted for the trifluoromethyl group introduction in the target compound.
Halogenation and Ammoniation Process Details
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Reaction temperature | 173°C | Ammoniation step |
| Reaction pressure | 12.0 MPa | High pressure to facilitate ammoniation |
| Ammonia concentration | 73% mass in aqueous solution | High concentration for effective reaction |
| Reaction time | 11 hours | Sufficient for completion |
| Catalyst | None | Catalyst-free process |
| Ammonia recovery | Two-stage pressurized absorption tanks | Minimizes waste and environmental impact |
The halogenation (bromination) step is generally conducted at lower temperatures and ambient pressure, while ammoniation requires higher temperature and pressure.
Purification and Product Isolation
- Crude products are purified by washing, vacuum drying, and rectification.
- Purity above 99% is achievable.
- Unreacted starting materials can be recovered and recycled.
- Organic solvents such as dichloromethane are commonly used for extraction and purification.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Fluorination/Trifluoromethylation | Aromatic amine or benzene derivative with amino group | Use of trifluoromethylation reagents or fluorinated precursors | Introduction of trifluoromethyl and difluoromethyl groups |
| 2 | Bromination | Difluoromethyl-trifluoromethyl aniline intermediate | Bromine in acetic acid/water at 20°C, 15 min | Selective para-bromination with high yield (ca. 90%) |
| 3 | Ammoniation (if necessary) | Halogenated trifluoromethylated benzene | Ammonia (73%), 173°C, 12 MPa, 11 h, catalyst-free | Conversion to aniline derivative with high purity |
| 4 | Purification | Crude reaction mixture | Extraction, drying, rectification | >99% pure target compound |
Research Findings and Considerations
- Catalyst-free ammoniation reduces costs and environmental impact while maintaining high yields.
- Selective bromination under mild acidic conditions preserves sensitive fluorinated groups.
- Recycling of unreacted reagents and ammonia enhances sustainability and reduces waste.
- Reaction parameters such as temperature, pressure, and reagent concentration are critical for optimizing yield and purity.
- The presence of multiple electron-withdrawing fluorinated groups affects reactivity and regioselectivity, requiring careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
Organic Synthesis
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline is utilized as a building block in organic synthesis. It can undergo various reactions such as:
- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups enhances the reactivity of the aromatic ring, making it suitable for further functionalization.
- Nucleophilic Substitution Reactions : The compound can react with nucleophiles due to the electrophilic nature of the bromine atom, facilitating the synthesis of more complex molecules.
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry for its potential biological activities:
-
Anticancer Properties : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inhibition of key signaling pathways and induction of apoptosis in cancer cells.
Cell Line IC₅₀ (µM) MCF-7 5.0 A549 7.5 - Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Agrochemicals
The unique chemical characteristics of this compound make it suitable for use in agrochemicals. Its stability and reactivity allow it to function as an effective herbicide or pesticide, contributing to crop protection strategies.
Study on Anticancer Activity
In a detailed study, researchers evaluated the effects of various aniline derivatives, including this compound, on MCF-7 cells. The compound demonstrated a strong ability to inhibit cell proliferation, with mechanistic insights revealing that it disrupts epidermal growth factor receptor (EGFR) signaling pathways, leading to reduced phosphorylation and subsequent survival signaling in cancer cells .
Pharmacological Significance
The pharmacological significance extends beyond anticancer effects; this compound is being explored for its potential to inhibit various enzymes involved in metabolic pathways, which could lead to novel therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, difluoromethyl, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The table below compares substituents, molecular weights, and key properties of the target compound with analogs:
*Estimated based on similar structures.
Key Observations:
- Fluorine Content : The target compound’s difluoromethyl (CF2H) and trifluoromethyl (CF3) groups provide moderate fluorine density compared to the heavily fluorinated perfluoropropan-2-yl analog (C2F7) .
- Electronic Effects: The difluoromethyl group is less electron-withdrawing than nitro (NO2) but more than chloro (Cl), balancing reactivity and stability in synthetic applications .
Commercial Availability and Challenges
- Purity : High-purity (>95%) fluorinated anilines are typically required for pharmaceutical applications, as seen in CAS 1207314-86-0 .
Biological Activity
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include multiple fluorine substituents. These modifications can significantly influence the compound's biological activity, making it a subject of interest in various pharmacological studies.
- Molecular Formula : C7H4BrF5N
- Molecular Weight : 276.01 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug efficacy.
The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs), which play a role in gene expression regulation.
- Receptor Modulation : The compound might interact with various receptors, altering their activity and leading to downstream biological effects.
Research Findings
Recent studies have highlighted the potential of fluorinated anilines in therapeutic applications:
- Anticancer Activity : Research indicates that fluorinated derivatives exhibit enhanced cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have shown improved potency compared to their non-fluorinated counterparts, suggesting a structure-activity relationship where increased fluorination correlates with increased biological activity .
- Antimicrobial Properties : Some studies suggest that similar fluorinated compounds possess antimicrobial activities, making them candidates for further exploration in antibiotic development .
- Selectivity and Potency : The introduction of difluoromethyl and trifluoromethyl groups has been associated with increased selectivity towards certain biological targets, enhancing the therapeutic index of these compounds .
Study 1: HDAC Inhibition
A study investigated the effects of fluorinated anilines on HDAC inhibition. The results demonstrated that compounds with trifluoromethyl substitutions exhibited IC50 values significantly lower than those of non-fluorinated analogs, indicating stronger inhibition of HDAC enzymes involved in cancer progression.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 1.5 | HDAC1 |
| Vorinostat (Control) | 3.0 | HDAC1 |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of various fluorinated anilines against bacterial strains. The results showed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
The compound is synthesized via bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 60°C for 2 hours, achieving an 89% yield . Variations in brominating agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin) or solvents (ethyl acetate) can reduce yields to 34%, highlighting the sensitivity of fluorinated intermediates to reaction conditions. Precise temperature control (−70°C to 20°C) and inert atmospheres are critical for stabilizing reactive intermediates during multi-step syntheses .
Q. Which analytical methods are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.08 minutes under SMD-TFA05 conditions) and <sup>1</sup>H-NMR are standard for confirming structural consistency . Purity ≥98% is typically validated via HPLC, while stability assessments require aliquoted storage at −20°C (powder) or −80°C (solutions) to prevent decomposition .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and light-sensitive. Store as a powder at −20°C (stable for 3 years) or in solvent at −80°C (stable for 6 months). Avoid repeated freeze-thaw cycles, as fluorinated aromatic amines are prone to hydrolysis and radical degradation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this fluorinated aniline derivative?
Bromination occurs preferentially at the para position due to electron-withdrawing effects of the trifluoromethyl and difluoromethyl groups, which direct electrophilic substitution. Computational studies (not in evidence) combined with experimental data suggest that steric hindrance from perfluorinated substituents further stabilizes the transition state at the 4-position .
Q. How can structural derivatization enhance bioactivity, such as insecticidal properties?
Introducing meta-diamide moieties (e.g., 3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide) at the amino group significantly improves insecticidal activity against Plutella xylostella and Spodoptera frugiperda. Ethyl acetate derivatives of the core structure show enhanced bioavailability, with LC50 values reduced by 40% compared to the parent compound .
Q. What analytical challenges arise in quantifying trace impurities or degradation products?
Limited solubility in polar solvents complicates LC-MS analysis. Alternative methods include derivatization with pentafluorobenzoyl chloride to enhance volatility for GC-MS or using deuterated DMSO for <sup>19</sup>F-NMR quantification . Contaminants like residual DMF or brominated byproducts require gradient elution HPLC with UV detection at 254 nm .
Q. How can researchers reconcile contradictory yield data in published synthetic protocols?
Discrepancies in yields (e.g., 89% vs. 34%) stem from divergent bromination conditions. Higher temperatures (>60°C) or prolonged reaction times (>2 hours) promote side reactions, such as dehydrofluorination or aryl radical coupling. Systematic optimization using design of experiments (DoE) is recommended to balance reactivity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
